MLS000532223

描述

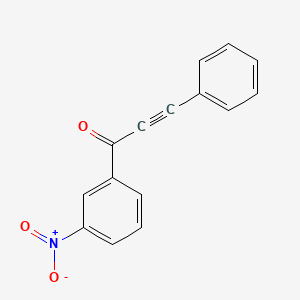

Structure

3D Structure

属性

IUPAC Name |

1-(3-nitrophenyl)-3-phenylprop-2-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3/c17-15(10-9-12-5-2-1-3-6-12)13-7-4-8-14(11-13)16(18)19/h1-8,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODIUOIVYGKAJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354757 | |

| Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16616-39-0 | |

| Record name | 2-Propyn-1-one, 1-(3-nitrophenyl)-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MLS000532223

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a small molecule inhibitor of the Rho family of small GTPases. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. This compound acts as a general inhibitor of Rho family GTPases by preventing the binding of guanosine triphosphate (GTP), thereby locking these molecular switches in an inactive state. This inhibition leads to downstream effects on cellular processes such as actin cytoskeleton organization and cell signaling.

Core Mechanism of Action: Inhibition of GTP Binding

This compound functions as a high-affinity, selective inhibitor of the Rho family of GTPases.[1][2][3][4] The primary mechanism of action is the prevention of GTP binding to these small GTPases.[1][2][3][4] This inhibitory action modulates the GTP-binding kinetics of the Rho family, effectively reducing the pool of active, GTP-bound proteins.[2][3] The inhibition has been observed to be dose-dependent.[2][3] While the precise binding site has not been definitively elucidated, the observed incomplete inhibition of GTP binding may suggest an allosteric binding site.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against several members of the Rho family of GTPases. The reported half-maximal effective concentrations (EC50) range from 16 µM to 120 µM.[1][2][3][4]

| Target GTPase | EC50 (µM) | Assay Conditions |

| Rho family GTPases | 16 - 120 | Cell-free assay |

Note: Specific EC50 values for individual Rho family members (e.g., RhoA, Rac1, Cdc42) are not detailed in the primary literature; only the effective range is provided.

In cell-based assays, this compound has been shown to be active at a concentration of 10 µM, where it effectively modulates actin remodeling and inhibits ligand-stimulated β-hexosaminidase secretion in mast cells.[2][3] Furthermore, it effectively inhibits epidermal growth factor (EGF)-stimulated Rac1 activation at concentrations between 3 µM and 10 µM.

Signaling Pathways

This compound primarily impacts the Rho signaling pathways, which are crucial regulators of a wide array of cellular functions, including cytoskeleton organization, cell cycle progression, and cell motility. By inhibiting the activation of Rho family GTPases, this compound disrupts the downstream signaling cascades that are dependent on these molecular switches.

Caption: Inhibition of Rho GTPase activation by this compound and its downstream effects.

Experimental Protocols

High-Throughput Flow Cytometry Bead-Based Multiplex Assay for GTPase Inhibition

This primary screening assay was utilized to identify this compound from a large compound library.

Principle: This assay simultaneously measures the binding of a fluorescently labeled GTP analog to multiple GTPases, each immobilized on a distinct, color-coded bead set. A decrease in fluorescence intensity in the presence of a test compound indicates inhibition of GTP binding.

Methodology:

-

Bead Preparation: Six different sets of glutathione-coated beads, each labeled with a unique intensity of a red fluorescent dye, are used. Each bead set is incubated with a specific glutathione-S-transferase (GST)-tagged small GTPase (e.g., RhoA, Rac1, Cdc42, Rab2, Rab7, Ran) to allow for immobilization.

-

Multiplexing: The six distinct GTPase-coated bead sets are washed and combined into a single multiplexed mixture.

-

Assay Plate Preparation: The multiplexed bead suspension is dispensed into 384-well plates.

-

Compound Incubation: Test compounds, including this compound, are added to the wells at a final concentration of 10 µM.

-

GTP Binding Reaction: A fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) is added to each well to a final concentration of 200 nM, and the mixture is incubated for 45 minutes.

-

Flow Cytometry Analysis: The beads from each well are analyzed using a high-throughput flow cytometer. The red fluorescence is used to identify each bead set (and thus the specific GTPase), and the green fluorescence intensity is measured to quantify the amount of bound fluorescent GTP. A reduction in green fluorescence compared to a DMSO control indicates inhibition.

References

- 1. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 2. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases [protocols.io]

- 3. Small-Volume Flow Cytometry-Based Multiplex Analysis of the Activity of Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High Throughput Flow Cytometry Bead-based Multiplex Assay for Identification of Rho GTPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to MLS000532223: A Rho Family GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a potent and selective small molecule inhibitor of the Rho family of GTPases. This family of small signaling G proteins, including RhoA, Rac1, and Cdc42, are critical regulators of a wide array of cellular processes.[1][2][3] These processes include the dynamic organization of the actin cytoskeleton, cell morphology, proliferation, and adhesion.[1][2] Dysregulation of Rho GTPase signaling is implicated in numerous pathologies, making them attractive targets for therapeutic intervention. This compound serves as a valuable chemical probe for elucidating the multifaceted roles of Rho GTPases in cellular function and disease. This document provides a comprehensive technical overview of this compound, including its biochemical activity, effects on cellular systems, and relevant experimental methodologies.

Quantitative Biological Activity

This compound demonstrates high-affinity, selective inhibition of Rho family GTPases by preventing the binding of GTP.[4][5] The inhibitory activity of this compound has been quantified across several Rho family members, with EC50 values typically ranging from 16 µM to 120 µM.[4][5][6][7][8]

| Target | Assay Type | EC50 (µM) | Reference |

| Rho family GTPases | GTP Binding Assay | 16 - 120 | [4][5][6][7][8] |

| Cdc42 | GTP Binding Assay | ~2 (for similar inhibitor) |

Mechanism of Action and Signaling Pathways

The Rho family of GTPases act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[3][9] This cycling is tightly regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote GTP binding, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[2] this compound exerts its inhibitory effect by preventing GTP from binding to Rho GTPases, thus locking them in an inactive state.[4][5]

The inhibition of Rho GTPases by this compound has profound effects on downstream signaling pathways that control the actin cytoskeleton. The primary members of the Rho family—RhoA, Rac1, and Cdc42—govern distinct actin structures. RhoA is primarily involved in the formation of contractile stress fibers and focal adhesions. Rac1 promotes the formation of lamellipodia and membrane ruffles, which are crucial for cell migration. Cdc42 is instrumental in the generation of filopodia, which act as sensory protrusions.

Rho GTPase Signaling Pathway

Caption: General overview of the Rho GTPase signaling pathway and the inhibitory action of this compound.

Cellular Effects

Consistent with its mechanism of action, this compound induces significant changes in cell morphology and actin organization.[4]

-

Inhibition of EGF-Stimulated Rac1 Activation: this compound is active in cell-based assays and has been shown to inhibit the activation of Rac1 stimulated by Epidermal Growth Factor (EGF).[4]

-

Actin Cytoskeleton Rearrangement: Treatment with this compound leads to the disruption of actin structures that are dependent on Rho family GTPases. This includes the dissolution of stress fibers, lamellipodia, and filopodia.[4]

-

Modulation of Cell Morphology: As a consequence of its effects on the actin cytoskeleton, this compound alters cell shape and adhesion.[4]

-

Inhibition of Mast Cell Degranulation: In rat basophilic leukemia (RBL) cells, this compound at a concentration of 10 µM inhibits the ligand-stimulated secretion of β-hexosaminidase, a marker of mast cell degranulation.[4]

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of this compound.

GTP Binding Assay (General Protocol)

This assay measures the ability of a compound to interfere with the binding of a fluorescently or radioactively labeled GTP analog to a purified GTPase.

Materials:

-

Purified recombinant Rho family GTPase (e.g., RhoA, Rac1, Cdc42)

-

GTPγS, [³⁵S]-labeled or a fluorescent analog (e.g., BODIPY-GTP)

-

Assay Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

This compound stock solution in DMSO

-

96-well microplate

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the purified GTPase in assay buffer.

-

Add varying concentrations of this compound or vehicle (DMSO) to the wells of the microplate.

-

Add the GTPase-containing reaction mixture to the wells.

-

Initiate the binding reaction by adding the labeled GTP analog.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction and separate bound from unbound GTP analog (e.g., by filtration through a nitrocellulose membrane).

-

Quantify the amount of bound labeled GTP using a scintillation counter or fluorescence plate reader.

-

Calculate the percent inhibition at each concentration of this compound and determine the EC50 value.

Experimental Workflow for GTP Binding Assay

Caption: A stepwise workflow for a typical GTP binding assay.

EGF-Stimulated Rac1 Activation Assay (G-LISA™ or Pull-down based)

This assay quantifies the amount of active, GTP-bound Rac1 in cell lysates following stimulation with EGF.

Materials:

-

Cell line expressing Rac1 (e.g., Swiss 3T3 or HeLa cells)

-

Epidermal Growth Factor (EGF)

-

This compound

-

Lysis buffer

-

Rac1 G-LISA™ Activation Assay Kit (contains Rac-GTP binding plate) or PAK-PBD beads for pull-down

-

Anti-Rac1 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in culture plates and grow to desired confluency.

-

Serum-starve the cells overnight.

-

Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 2-5 minutes).

-

Lyse the cells on ice and clarify the lysates by centrifugation.

-

For G-LISA™, add an equal amount of protein from each lysate to the wells of the Rac-GTP binding plate and follow the manufacturer's instructions for detection.

-

For pull-down, incubate lysates with PAK-PBD beads to capture active Rac1. Wash the beads and elute the bound proteins.

-

Analyze the eluted proteins by SDS-PAGE and Western blot using an anti-Rac1 antibody.

-

Quantify the band intensities to determine the relative amount of active Rac1.

β-Hexosaminidase Secretion Assay

This colorimetric assay measures the degranulation of mast cells by quantifying the release of the lysosomal enzyme β-hexosaminidase.

Materials:

-

RBL-2H3 cells

-

DNP-specific IgE

-

DNP-BSA

-

This compound

-

Tyrode's buffer

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution

-

Stop solution (e.g., sodium carbonate buffer)

-

96-well plate

-

Spectrophotometer

Procedure:

-

Seed RBL-2H3 cells in a 96-well plate and sensitize overnight with DNP-specific IgE.

-

Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Pre-treat the cells with this compound or vehicle for 1 hour.

-

Stimulate degranulation by adding DNP-BSA and incubate for 1 hour at 37°C.

-

Transfer an aliquot of the supernatant to a new plate.

-

Add the PNAG substrate solution and incubate at 37°C for 1 hour.

-

Stop the reaction with the stop solution.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to total cellular content (obtained by lysing the cells).

Conclusion

This compound is a valuable pharmacological tool for the investigation of Rho family GTPase signaling. Its ability to selectively inhibit these key molecular switches allows for the detailed study of their roles in a multitude of cellular functions. The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their studies of cell biology and for professionals in the exploration of novel therapeutic strategies targeting Rho GTPase-dependent pathways.

References

- 1. Rho GTPases and the Downstream Effectors Actin-related Protein 2/3 (Arp2/3) Complex and Myosin II Induce Membrane Fusion at Self-contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Discovery and characterization of novel small molecule inhibitors of human Cdc25B dual specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and characterization of noncanonical E2-conjugating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vav2 Activates Rac1, Cdc42, and RhoA Downstream from Growth Factor Receptors but Not β1 Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SID 43599222 - PubChem [pubchem.ncbi.nlm.nih.gov]

Target Identification of MLS000532223: A Technical Guide for Researchers

An In-depth Analysis of the Discovery and Characterization of a Novel Rho Family GTPase Inhibitor

This technical guide provides a comprehensive overview of the target identification and characterization of MLS000532223, a selective inhibitor of the Rho family of small GTPases. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of this compound.

Introduction

This compound is a small molecule inhibitor identified through a high-throughput screening campaign. It demonstrates high affinity and selectivity for the Rho family of GTPases, which are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell migration, and cell cycle progression.[1] Dysregulation of Rho GTPase signaling is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This guide details the experimental methodologies used to identify and validate the biological targets of this compound.

Quantitative Data Summary

This compound acts as a selective inhibitor of Rho family GTPases by preventing the binding of GTP.[2][3][4] The inhibitory activity was determined against a panel of small GTPases, with the following half-maximal effective concentrations (EC50) observed in cell-free assays.

| Target Family | EC50 Range (µM) |

| Rho Family GTPases | 16 - 120[1][2][3][4][5] |

Note: The primary screening did not observe significant inhibition of H-Ras and Rab proteins at concentrations up to 100 µM.[5]

Experimental Protocols

The identification and characterization of this compound involved a multi-step experimental approach, from initial high-throughput screening to secondary biochemical and cell-based assays.

High-Throughput Screening: Flow Cytometry Bead-Based Multiplex Assay

The primary screening for inhibitors of small GTPases was conducted using a novel, multiplexed flow cytometry bead-based assay.[1][5] This method allows for the simultaneous screening of multiple GTPases against a large compound library.

Principle: Six different GST-tagged small GTPases were each bound to a set of glutathione beads that were labeled with a unique intensity of a red fluorescent dye.[1][5] These distinct bead sets were then mixed, creating a multiplexed assay system. The binding of a fluorescently labeled GTP analog to each GTPase-coated bead set was measured by flow cytometry.[1][5] A decrease in fluorescent signal in the presence of a test compound indicated inhibition of GTP binding.

Protocol Outline:

-

Protein Expression and Purification: GST-tagged small GTPases (including Rac1, Cdc42, RhoA, H-Ras, Rab2, and Rab7) were expressed and purified.[5]

-

Bead Conjugation: Purified GST-GTPases were conjugated to glutathione-coated beads, with each GTPase linked to a distinctly fluorescently labeled bead set.[5]

-

Multiplex Assay: The different bead sets were combined and dispensed into 384-well plates.

-

Compound Incubation: Test compounds, including this compound, were added to the wells.

-

GTP Binding Reaction: A fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP) was added to initiate the binding reaction.

-

Flow Cytometry Analysis: The fluorescence of each bead set was measured using a high-throughput flow cytometer. A reduction in fluorescence compared to a DMSO control indicated inhibitory activity.[5]

Secondary Assay: Rac1 Activation Assay (Pull-Down)

To confirm the activity of this compound in a cellular context, a pull-down assay was performed to measure the inhibition of Epidermal Growth Factor (EGF)-stimulated Rac1 activation in Swiss 3T3 cells.[5]

Principle: Active, GTP-bound Rac1 specifically binds to the p21-binding domain (PBD) of the p21-activated protein kinase (PAK).[5] In this assay, a GST-tagged PBD of PAK immobilized on glutathione beads is used to selectively pull down active Rac1 from cell lysates. The amount of precipitated active Rac1 is then quantified by immunoblotting.

Protocol Outline:

-

Cell Culture and Treatment: Swiss 3T3 cells were serum-starved overnight. The cells were then pre-treated with either DMSO (vehicle control) or 10 µM this compound for 20-30 minutes.[5]

-

Stimulation: Cells were stimulated with 10 ng/ml EGF for 2 minutes to induce Rac1 activation.[5]

-

Cell Lysis: Cells were lysed in a buffer containing protease inhibitors.

-

Pull-Down of Active Rac1: Cell lysates were incubated with GST-PAK-PBD immobilized on glutathione beads to capture active Rac1.[5]

-

Washing: The beads were washed to remove non-specifically bound proteins.

-

Elution and SDS-PAGE: The bound proteins were eluted, separated by SDS-PAGE, and transferred to a membrane.

-

Immunoblotting: The membrane was probed with an anti-Rac1 antibody to detect the amount of active Rac1 pulled down in each condition.[5]

Cellular Imaging: Actin Rearrangement and Morphology

The functional consequence of Rho family GTPase inhibition by this compound was assessed by observing changes in the actin cytoskeleton and overall cell morphology using live-cell imaging and confocal microscopy.[1][5]

Principle: Rho family GTPases are master regulators of the actin cytoskeleton. Inhibition of these proteins is expected to lead to distinct morphological changes, such as the loss of stress fibers, lamellipodia, and filopodia.[5]

Protocol Outline:

-

Cell Culture and Treatment: Cells (e.g., Swiss 3T3 or mast cells) were cultured on glass coverslips. The cells were treated with 10 µM this compound or a vehicle control.[3][4]

-

Fixation and Permeabilization: Cells were fixed with a suitable fixative (e.g., paraformaldehyde) and permeabilized with a detergent (e.g., Triton X-100).

-

Actin Staining: The actin cytoskeleton was stained with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin).

-

Nuclei Staining (Optional): Cell nuclei were counterstained with a fluorescent dye like DAPI.

-

Imaging: The stained cells were visualized using a confocal microscope. Images were captured to document changes in actin structures and cell shape.[5]

Visualizations

Experimental Workflow for this compound Target Identification

Caption: Workflow for the identification and validation of this compound.

Signaling Pathway of this compound Action

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High Throughput Flow Cytometry Bead-based Multiplex Assay for Identification of Rho GTPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of MLS000532223: A Technical Guide for Researchers

MLS000532223 is a potent, cell-permeable small molecule that acts as a high-affinity, selective inhibitor of the Rho family of GTPases. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for key assays. This document is intended for researchers, scientists, and drug development professionals working in the fields of cell biology, signal transduction, and cancer research.

Core Concepts: Inhibition of Rho Family GTPases

The Rho family of small GTP-binding proteins, including Rac, Cdc42, and Rho, are critical regulators of numerous cellular processes. These proteins act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state. In their active form, they interact with downstream effector proteins to control a wide array of functions such as cytoskeletal dynamics, cell polarity, migration, and proliferation.

This compound exerts its biological activity by preventing the binding of GTP to several Rho family GTPases.[1][2] This non-competitive inhibition locks the GTPases in an inactive state, thereby blocking their downstream signaling pathways.

Quantitative Data: Inhibitory Activity of this compound

This compound has been characterized as a pan-inhibitor of the Rho family of GTPases, with EC50 values in the micromolar range. The inhibitory concentrations for various GTPases are summarized in the table below.

| Target GTPase | EC50 (µM) | Assay Type | Reference |

| Rho family GTPases | 16 - 120 | GTP-binding assay | [1][2][3] |

| H-Ras | > 100 ( <20% inhibition at 100 µM) | GTP-binding assay | [2] |

| Rab proteins | > 100 ( <20% inhibition at 100 µM) | GTP-binding assay | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

High-Throughput Screening for GTPase Inhibitors

The discovery of this compound was facilitated by a high-throughput, flow cytometry-based multiplex assay designed to identify modulators of small GTPase activity.

Experimental Workflow:

Protocol:

-

GTPase-Bead Conjugation: Six different GST-tagged small GTPases are individually coupled to glutathione beads, with each set of beads labeled with a distinct intensity of red fluorescence.

-

Multiplexing: The different bead sets, each carrying a specific GTPase, are then mixed together.

-

Assay Miniaturization: The bead mixture is dispensed into 384-well plates containing compounds from a chemical library, such as this compound.

-

GTP Binding Reaction: A fluorescently labeled GTP analog (BODIPY-FL-GTP) is added to each well to initiate the binding reaction.

-

Flow Cytometry Analysis: The plates are analyzed using a flow cytometer, which can differentiate the bead populations based on their fluorescence and quantify the amount of fluorescent GTP bound to each.

-

Hit Identification: Compounds that cause a significant decrease in fluorescent GTP binding to one or more GTPase-coupled bead sets are identified as potential inhibitors.

EGF-Stimulated Rac1 Activation Assay

This cell-based assay is used to confirm the inhibitory activity of this compound on a specific Rho family member, Rac1, in a cellular context.

Signaling Pathway:

Protocol:

-

Cell Culture and Starvation: Swiss 3T3 cells are cultured to an appropriate confluency and then serum-starved overnight to reduce basal levels of Rac1 activation.

-

Inhibitor Treatment: Cells are pre-treated with this compound (e.g., 10 µM) or a vehicle control (DMSO) for 20-30 minutes.

-

EGF Stimulation: Cells are stimulated with epidermal growth factor (EGF) (e.g., 10 ng/mL) for a short period (e.g., 2 minutes) to induce Rac1 activation.

-

Cell Lysis: Cells are lysed in a buffer that preserves the GTP-bound state of Rac1.

-

Pull-down of Active Rac1: The cell lysates are incubated with GST-PAK-PBD (p21-activated kinase binding domain) fusion protein immobilized on glutathione beads. The PBD of PAK specifically binds to the active, GTP-bound form of Rac1.

-

Immunoblotting: The beads are washed, and the bound proteins are eluted and separated by SDS-PAGE. The amount of active Rac1 is detected by immunoblotting using a Rac1-specific antibody.

Actin Rearrangement and Cell Morphology Assay

This assay visualizes the downstream effects of Rho GTPase inhibition on the actin cytoskeleton.

Protocol:

-

Cell Culture and Treatment: Mast cells (e.g., RBL-2H3) are cultured on coverslips and treated with this compound (e.g., 10 µM) or a vehicle control.

-

Cell Stimulation (Optional): Cells can be stimulated with an appropriate agonist to induce specific actin structures (e.g., lamellipodia, filopodia, stress fibers).

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Staining: The actin filaments (F-actin) are stained with a fluorescently labeled phalloidin conjugate (e.g., rhodamine-phalloidin).

-

Microscopy: The stained cells are visualized using fluorescence microscopy to observe changes in actin organization and cell morphology. Inhibition of Rho family GTPases by this compound is expected to disrupt the formation of these actin structures.[2]

β-Hexosaminidase Secretion Assay

This assay measures the effect of this compound on mast cell degranulation, a process regulated by Rho GTPases.

Protocol:

-

Cell Culture and Sensitization: Rat basophilic leukemia (RBL) cells are cultured and sensitized overnight with anti-DNP IgE.

-

Inhibitor Treatment: The sensitized cells are washed and then pre-incubated with this compound (e.g., 10 µM) or a vehicle control.

-

Stimulation of Degranulation: Degranulation is induced by challenging the cells with DNP-BSA.

-

Measurement of β-Hexosaminidase Activity: The cell supernatant is collected, and the activity of the released granule marker, β-hexosaminidase, is measured using a colorimetric or fluorometric substrate. The percentage of β-hexosaminidase release is calculated relative to the total amount in non-stimulated, lysed cells. This compound has been shown to inhibit this ligand-stimulated secretion.[1]

Summary and Future Directions

This compound is a valuable research tool for studying the roles of Rho family GTPases in various cellular processes. Its ability to inhibit multiple members of this family makes it a useful probe for dissecting signaling pathways that are dependent on the coordinated action of these proteins. The quantitative data and detailed protocols provided in this guide should enable researchers to effectively utilize this compound in their studies. Future research may focus on the development of more potent and specific analogs of this compound, which could have therapeutic potential in diseases driven by aberrant Rho GTPase signaling, such as cancer.

References

The Effect of MLS000532223 on GTP Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor MLS000532223 and its inhibitory effect on guanosine triphosphate (GTP) binding to Rho family GTPases. This compound has been identified as a high-affinity, selective inhibitor of this critical family of signaling proteins.[1][2][3] This guide will detail its mechanism of action, summarize key quantitative data, outline the experimental protocols used for its characterization, and provide visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule compound that has been identified as a potent and selective inhibitor of the Rho family of small GTPases.[1][2][3] These proteins act as molecular switches in a wide array of cellular processes, including cytoskeletal dynamics, cell morphology, motility, and proliferation.[3] The aberrant activity of Rho GTPases is implicated in numerous diseases, making them attractive targets for therapeutic intervention. This compound exerts its inhibitory effect by preventing the binding of GTP to these proteins, thereby locking them in an inactive state.[2][3]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of GTP binding to Rho family GTPases.[2][3] This prevents the activation of the GTPase, which normally occurs through the exchange of GDP for GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs). By blocking the nucleotide-binding pocket, this compound effectively abrogates downstream signaling cascades initiated by the active, GTP-bound form of the protein.

The following diagram illustrates the canonical Rho GTPase signaling cycle and the point of intervention for this compound.

Caption: The Rho GTPase cycle and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified against several members of the Rho family of GTPases. The half-maximal effective concentration (EC50) values, representing the concentration of the inhibitor required to reduce the GTP binding by 50%, are summarized in the table below. The data is derived from a high-throughput flow cytometry bead-based multiplex assay.

| GTPase Target | EC50 (µM) |

| Rho Family GTPases | 16 - 120 |

| Rac1 | 16 - 120 |

| Rac2 | 16 - 120 |

| RhoA | 16 - 120 |

| Cdc42 | 16 - 120 |

| Ral | Inhibited |

Note: The provided EC50 values represent a range for the Rho family GTPases.[1][2][3] The compound also demonstrated inhibitory activity against Ral GTPase.[4] Less than 20% inhibition of H-Ras and Rab proteins was observed at concentrations up to 100 µM.[4]

Experimental Protocols

The primary experimental method used to identify and characterize the inhibitory effect of this compound on GTP binding is a high-throughput flow cytometry bead-based multiplex assay.[4]

High-Throughput Flow Cytometry Bead-Based Multiplex Assay

This assay allows for the simultaneous measurement of GTP binding to multiple GTPases.

Principle: Glutathione-S-transferase (GST)-tagged GTPases are immobilized on spectrally distinct glutathione-casein-coated beads. The binding of a fluorescently labeled GTP analog, BODIPY-FL-GTP, to the immobilized GTPases is measured by flow cytometry. Inhibitors of GTP binding will cause a dose-dependent decrease in the fluorescence signal associated with the beads.

Workflow Diagram:

Caption: Workflow for the bead-based multiplex GTP binding assay.

Detailed Protocol:

-

Preparation of GTPase-Coupled Beads:

-

Spectrally distinct populations of glutathione-casein-coated beads are incubated with purified GST-tagged Rho family GTPases (e.g., Rac1, Rac2, RhoA, Cdc42) to allow for immobilization.

-

Beads are washed to remove any unbound protein.

-

-

Inhibition Assay:

-

The GTPase-coupled beads are incubated with varying concentrations of this compound.

-

A fluorescent GTP analog, BODIPY-FL-GTP (final concentration of 100 nM), is added to the bead suspension.[4]

-

The reaction is performed in the presence of either 1 mM EDTA or 1 mM MgCl2.[4] The presence of Mg2+ is crucial for BODIPY-FL-GTP binding to RhoA.[4]

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity of the beads is measured using a flow cytometer.

-

The data is analyzed to determine the dose-dependent inhibition of BODIPY-FL-GTP binding by this compound.

-

EC50 values are calculated from the resulting dose-response curves.

-

Cellular Effects

The inhibition of GTP binding to Rho family GTPases by this compound translates to observable cellular effects. The compound has been shown to be active in cell-based assays.[3]

-

Inhibition of Rac1 Activation: this compound inhibits the epidermal growth factor (EGF)-stimulated activation of Rac1.[3]

-

Actin Cytoskeleton Rearrangement: The inhibitor modulates actin remodeling in mast cells at a concentration of 10 µM.[3]

-

Inhibition of Secretion: this compound (10 µM) inhibits ligand-stimulated β-hexosaminidase secretion in RBL cells.[3]

The following diagram illustrates the logical relationship between the molecular action of this compound and its cellular consequences.

Caption: Logical flow from molecular inhibition to cellular effects.

Conclusion

This compound is a valuable research tool for studying the roles of Rho family GTPases in various cellular processes. Its well-characterized inhibitory effect on GTP binding, supported by quantitative data from robust experimental protocols, makes it a potent and selective modulator of this important class of signaling proteins. Further investigation into the therapeutic potential of this compound and its analogs is warranted.

References

Investigating the Cellular Effects of MLS000532223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a potent and selective small molecule inhibitor of the Rho family of GTPases. These proteins are critical regulators of a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, and proliferation. Dysregulation of Rho GTPase signaling is implicated in numerous diseases, most notably cancer. This technical guide provides an in-depth overview of the cellular effects of this compound, detailing its mechanism of action and providing established protocols for investigating its biological activity. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool for both basic research and preclinical drug development.

Introduction to this compound

This compound is a high-affinity, selective inhibitor that targets the Rho family of small GTPases.[1] Its primary mechanism of action involves the prevention of GTP binding to these key molecular switches, thereby inhibiting their activation and downstream signaling cascades.[1] The compound has demonstrated efficacy in various cell-based assays, highlighting its potential as a chemical probe to dissect Rho GTPase-dependent cellular functions and as a lead compound for therapeutic development.

Mechanism of Action: Inhibition of Rho GTPase Signaling

The Rho family of GTPases, which includes RhoA, Rac1, and Cdc42, act as molecular switches that cycle between an active GTP-bound state and an inactive GDP-bound state. Guanine nucleotide exchange factors (GEFs) promote the exchange of GDP for GTP, leading to GTPase activation. Conversely, GTPase-activating proteins (GAPs) enhance the intrinsic GTP hydrolysis activity of the GTPases, returning them to their inactive state.

This compound directly interferes with this cycle by preventing the binding of GTP to Rho family members.[1] This leads to a decrease in the pool of active, GTP-bound Rho GTPases, consequently inhibiting their interaction with downstream effector proteins. These effectors are responsible for initiating a multitude of cellular responses, including the regulation of actin dynamics, cell polarity, and gene expression.

Quantitative Data Summary

This compound exhibits a range of potencies against different members of the Rho GTPase family. The available quantitative data from cellular assays are summarized below. It is important to note that detailed dose-response studies for many of these effects are not yet publicly available.

| Parameter | Target/Assay | Value | Reference |

| EC50 | Rho family GTPases (cell-free) | 16 - 120 µM | [1][2] |

| Effective Concentration | Inhibition of EGF-stimulated Rac1 activation | Not specified | [1] |

| Effective Concentration | Modulation of actin remodeling in mast cells | 10 µM | [1] |

| Effective Concentration | Inhibition of ligand-stimulated β-hexosaminidase secretion in RBL cells | 10 µM | [1] |

Key Cellular Effects and Experimental Protocols

This compound has been demonstrated to impact several fundamental cellular processes. This section details the key observed effects and provides comprehensive protocols for their investigation.

Inhibition of Rac1 Activation

Rac1, a member of the Rho GTPase family, is a crucial regulator of lamellipodia formation and cell migration. Epidermal Growth Factor (EGF) is a potent activator of Rac1. This compound has been shown to inhibit EGF-stimulated Rac1 activation.[1]

This assay is designed to specifically isolate the active, GTP-bound form of Rac1 from cell lysates.

-

Cell Culture and Treatment:

-

Culture cells (e.g., HeLa or A431) to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal Rac1 activity.

-

Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 2-5 minutes) to induce Rac1 activation.

-

-

Cell Lysis:

-

Immediately after stimulation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors. A common lysis buffer contains 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, and 5% glycerol.

-

-

Pull-Down of Active Rac1:

-

Clarify the cell lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate the supernatant with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1, coupled to glutathione-agarose beads.

-

Incubate for 1 hour at 4°C with gentle rotation.

-

-

Washing and Elution:

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rac1.

-

Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

Quantify the band intensities to determine the relative amount of active Rac1 in each sample. A portion of the total cell lysate should also be run to determine the total Rac1 levels for normalization.

-

References

In-Depth Technical Guide: MLS000532223 as a Selective Rho GTPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a small molecule inhibitor that demonstrates high affinity and selectivity for the Rho family of GTPases. Identified through a high-throughput multiplex screening assay, this compound effectively prevents the binding of GTP to several members of the Rho family, thereby inhibiting their activation and downstream signaling.[1][2] Cellular studies have confirmed its activity, showing inhibition of EGF-stimulated Rac1 activation, modulation of actin cytoskeleton dynamics, and impairment of mast cell degranulation.[1][2] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this compound, serving as a valuable resource for researchers in cell biology and drug discovery.

Mechanism of Action

This compound functions as a selective inhibitor of Rho family GTPases by preventing their binding to guanosine triphosphate (GTP).[1][2] This action effectively locks the GTPases in their inactive, GDP-bound state, thereby inhibiting the initiation of downstream signaling cascades that regulate a multitude of cellular processes, including actin cytoskeleton organization, cell motility, and cell cycle progression. The inhibitory effect of this compound has been demonstrated to be dose-dependent.[1][2]

Quantitative Data

The inhibitory activity of this compound against various Rho family GTPases was determined using a multiplex flow cytometry-based assay. The half-maximal effective concentrations (EC50) are summarized in the table below.

| Target GTPase | EC50 (µM) | PubChem BioAssay AID |

| RhoA | 16 - 120 (Range) | Not specified |

| Rac1 (wild type) | 16 - 120 (Range) | 1339 |

| Rac1 (Q61L mutant) | 16 - 120 (Range) | 1339 |

| Cdc42 | 16 - 120 (Range) | Not specified |

Note: While a range of 16-120 µM is reported for the Rho family, specific EC50 values for each member were not available in the reviewed literature. The provided AID corresponds to the dose-response assay for Rac1.

Experimental Protocols

This section details the methodologies for the key experiments used to characterize this compound.

Multiplex Flow Cytometry Bead-Based GTPase Assay

This high-throughput screening assay was utilized for the initial identification and dose-response characterization of this compound.

Protocol:

-

Bead Preparation: Six distinct sets of glutathione-coated beads, each with a unique red fluorescence intensity, are prepared.

-

GTPase Coupling: Individual GST-tagged Rho family GTPases (e.g., RhoA, Rac1, Cdc42) are coupled to each distinct bead set.

-

Pooling and Dispensing: The different GTPase-coupled bead sets are pooled and dispensed into 384-well microplates.

-

Compound Addition: this compound is added to the wells at various concentrations. Control wells receive DMSO.

-

GTP Addition: A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-FL-GTP) is added to all wells.

-

Incubation: The plates are incubated to allow for GTP binding to the GTPases.

-

Flow Cytometry Analysis: The plates are analyzed on a high-throughput flow cytometer. The red fluorescence identifies the specific GTPase on each bead, and the green fluorescence quantifies the amount of bound fluorescent GTP. A decrease in green fluorescence in the presence of this compound indicates inhibition of GTP binding.

Rac1 Activation Assay (PAK Pull-Down Assay)

This assay was used to confirm the inhibitory effect of this compound on Rac1 activation in a cellular context.

Protocol:

-

Cell Culture and Treatment: Swiss 3T3 cells are serum-starved and then pre-treated with 10 µM this compound or DMSO (control) for 30 minutes.

-

Stimulation: Cells are stimulated with Epidermal Growth Factor (EGF) to activate Rac1.

-

Cell Lysis: Cells are lysed in a buffer containing protease inhibitors.

-

Pull-Down: Cell lysates are incubated with beads coupled to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution and Western Blotting: The bound proteins are eluted, separated by SDS-PAGE, and transferred to a membrane. The amount of active Rac1 is detected by Western blotting using a Rac1-specific antibody.

Actin Cytoskeleton Staining (Phalloidin Staining)

This method visualizes the effects of this compound on the actin cytoskeleton, a downstream effector of Rho GTPase signaling.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., Swiss 3T3 or RBL-2H3 mast cells) are grown on coverslips and treated with 10 µM this compound or DMSO.

-

Fixation: Cells are fixed with a formaldehyde-based solution.

-

Permeabilization: The cell membrane is permeabilized with a detergent (e.g., Triton X-100) to allow entry of the staining agent.

-

Staining: Cells are incubated with a fluorescently labeled phalloidin conjugate (e.g., rhodamine-phalloidin), which specifically binds to filamentous actin (F-actin).

-

Mounting and Imaging: The coverslips are mounted on microscope slides, and the actin cytoskeleton is visualized using fluorescence microscopy.

β-Hexosaminidase Secretion Assay

This assay measures the effect of this compound on mast cell degranulation, a process regulated by Rho GTPases.

Protocol:

-

Cell Culture and Sensitization: RBL-2H3 mast cells are cultured and sensitized overnight with DNP-specific IgE.

-

Treatment and Stimulation: Cells are treated with 10 µM this compound or DMSO, followed by stimulation with DNP-BSA to induce degranulation.

-

Supernatant Collection: The cell culture supernatant, containing the released β-hexosaminidase, is collected.

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

-

Measurement: The product of the enzymatic reaction is quantified by measuring the absorbance at a specific wavelength, which is proportional to the amount of secreted β-hexosaminidase.

Signaling Pathways

This compound impacts multiple signaling pathways by inhibiting the activation of Rho family GTPases. These GTPases are central regulators of the actin cytoskeleton, and their inhibition leads to distinct morphological changes.

Conclusion

This compound is a valuable tool for studying the roles of Rho family GTPases in various cellular processes. Its ability to selectively inhibit this family of signaling proteins makes it a useful probe for dissecting complex biological pathways. The detailed protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their investigations into Rho GTPase-mediated signaling and for its potential as a starting point for the development of novel therapeutics.

References

Discovery and Characterization of MLS000532223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a potent and selective small molecule inhibitor of the Rho family of GTPases. This document provides a comprehensive technical overview of its discovery, characterization, and mechanism of action. It includes a summary of its biological activity, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers in cell biology, signal transduction, and drug discovery who are interested in utilizing this compound as a chemical probe to investigate Rho GTPase signaling or as a starting point for therapeutic development.

Introduction

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical regulators of a wide array of cellular processes.[1] These include actin cytoskeleton dynamics, cell polarity, cell migration, and cell cycle progression.[1] Dysregulation of Rho GTPase signaling is implicated in numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1] this compound was identified through a high-throughput screening campaign as a selective inhibitor of this family of proteins.[2] It has been shown to prevent the binding of GTP to several Rho family members, thereby inhibiting their activation and downstream signaling.[3][4][5][6] This compound serves as a valuable tool for dissecting the intricate roles of Rho GTPases in cellular function and disease.

Quantitative Data Summary

The biological activity of this compound has been quantified across various assays. The following tables summarize the key potency and activity data.

Table 1: In Vitro Potency of this compound against Rho Family GTPases

| Target GTPase | Assay Type | Parameter | Value (µM) | Reference |

| Rho family GTPases | Flow Cytometry Bead-Based Multiplex Assay | EC50 | 16 - 120 | [3][4][5][6][7][8] |

| Cdc42 | Flow Cytometry Bead-Based Multiplex Assay | EC50 | ~2 (for similar inhibitor) | [2] |

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Effect | Concentration (µM) | Reference |

| EGF-Stimulated Rac1 Activation | Swiss 3T3 | Inhibition | 10 | [3][6] |

| Actin Remodeling | Mast Cells | Modulation | 10 | [3][6] |

| Ligand-Stimulated β-hexosaminidase Secretion | RBL Cells | Inhibition | 10 | [3][6] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

High-Throughput Flow Cytometry Bead-Based Multiplex Assay for GTPase Activity

This assay was employed for the primary screening and identification of this compound as a Rho GTPase inhibitor.[2]

Principle: GST-tagged small GTPases are immobilized on spectrally distinct sets of glutathione-coated beads. The binding of a fluorescent GTP analog to these GTPases is measured by flow cytometry. Inhibitors of GTP binding will result in a decrease in the fluorescent signal.

Materials:

-

GST-tagged Rho family GTPases (e.g., Rac1, Cdc42, RhoA)

-

Glutathione-coated polystyrene beads (spectrally distinct sets)

-

Fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

-

This compound or other test compounds

-

384-well plates

-

Flow cytometer with a high-throughput sampler

Procedure:

-

Bead Coupling: Incubate each set of spectrally distinct glutathione beads with a specific GST-tagged Rho GTPase to allow for protein immobilization.

-

Washing: Wash the beads to remove unbound protein.

-

Multiplexing: Combine the different sets of GTPase-coated beads into a single multiplexed pool.

-

Assay Plate Preparation: Dispense the multiplexed beads into 384-well plates.

-

Compound Addition: Add this compound or other test compounds at desired concentrations to the wells.

-

GTP Analog Addition: Add the fluorescently labeled GTP analog to all wells.

-

Incubation: Incubate the plates at room temperature in the dark to allow for GTP binding.

-

Flow Cytometry Analysis: Analyze the plates on a high-throughput flow cytometer.

-

Data Analysis: For each bead set (representing a specific GTPase), quantify the mean fluorescence intensity of the GTP analog. Calculate the percent inhibition of GTP binding for each compound concentration relative to a DMSO control.

EGF-Stimulated Rac1 Activation Assay (Pull-Down Assay)

This assay is used to confirm the inhibitory activity of this compound on Rac1 activation in a cellular context.[3]

Principle: Active, GTP-bound Rac1 specifically binds to the p21-binding domain (PBD) of its effector protein, PAK1. A GST-tagged PBD of PAK1 immobilized on beads is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

Materials:

-

Swiss 3T3 cells (or other suitable cell line)

-

Epidermal Growth Factor (EGF)

-

This compound

-

Lysis Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)

-

GST-PAK-PBD beads

-

Anti-Rac1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Culture and Treatment: Culture Swiss 3T3 cells to near confluency. Serum-starve the cells overnight. Pre-treat the cells with this compound or DMSO (vehicle control) for a specified time.

-

Stimulation: Stimulate the cells with EGF for a short period (e.g., 2-5 minutes) to induce Rac1 activation.

-

Lysis: Immediately wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.

-

Clarification: Centrifuge the lysates to pellet cellular debris.

-

Pull-Down: Incubate the clarified lysates with GST-PAK-PBD beads to capture active Rac1.

-

Washing: Wash the beads several times with Lysis Buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-Rac1 antibody to detect the amount of active Rac1. Also, probe the total cell lysates to determine the total Rac1 levels.

Actin Cytoskeleton Staining and Visualization

This method is used to observe the effects of this compound on the actin cytoskeleton, which is regulated by Rho GTPases.

Principle: Fluorescently labeled phalloidin binds specifically to filamentous actin (F-actin), allowing for the visualization of the actin cytoskeleton by fluorescence microscopy.

Materials:

-

Mast cells (or other suitable cell line)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Fluorescently labeled phalloidin (e.g., Alexa Fluor 488 phalloidin)

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate mast cells on coverslips and allow them to adhere. Treat the cells with this compound or DMSO for the desired time.

-

Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde.

-

Permeabilization: Wash the fixed cells with PBS and permeabilize the cell membranes with Permeabilization Buffer.

-

Staining: Wash the cells with PBS and incubate with fluorescently labeled phalloidin to stain F-actin.

-

Counterstaining: (Optional) Incubate with DAPI to stain the nuclei.

-

Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the actin cytoskeleton using a fluorescence microscope. Capture images to document any changes in cell morphology and actin organization.

β-Hexosaminidase Secretion Assay

This assay measures the degranulation of mast cells, a process regulated by Rho GTPases, by quantifying the release of the enzyme β-hexosaminidase.[3]

Principle: Upon stimulation, mast cells release the contents of their granules, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured using a colorimetric or fluorometric substrate.

Materials:

-

RBL-2H3 mast cells

-

DNP-specific IgE

-

DNP-BSA (antigen)

-

This compound

-

Tyrode's buffer

-

Substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer)

-

Stop solution (e.g., sodium carbonate buffer)

-

96-well plates

-

Plate reader

Procedure:

-

Sensitization: Plate RBL-2H3 cells in a 96-well plate and sensitize them overnight with DNP-specific IgE.

-

Washing: Wash the cells with Tyrode's buffer to remove unbound IgE.

-

Inhibitor Treatment: Pre-incubate the cells with this compound or DMSO in Tyrode's buffer.

-

Stimulation: Stimulate the cells with DNP-BSA to induce degranulation.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

-

Enzyme Reaction: Incubate the supernatant with the substrate solution.

-

Stop Reaction: Stop the enzymatic reaction by adding the stop solution.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength using a plate reader.

-

Data Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (e.g., cells lysed with Triton X-100).

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the general signaling pathway of Rho family GTPases and the point of inhibition by this compound.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Rapid parallel flow cytometry assays of active GTPases using effector beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 4. Identification of a small GTPase inhibitor using a high-throughput flow cytometry bead-based multiplex assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Throughput Flow Cytometry Bead-based Multiplex Assay for Identification of Rho GTPase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-throughput flow cytometry bead-based multiplex assay for identification of Rho GTPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to MLS000532223: A Novel Inhibitor of Rho Family GTPases in Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a small molecule inhibitor that has been identified as a potent and selective antagonist of the Rho family of GTPases. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, its effects on cellular signaling pathways, and the experimental protocols for its characterization. The information presented herein is compiled from primary research and is intended to serve as a valuable resource for researchers in cell biology, signal transduction, and drug discovery.

Introduction

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are critical molecular switches that regulate a diverse array of cellular processes. These include actin cytoskeleton dynamics, cell polarity, cell migration, and gene expression.[1] Dysregulation of Rho GTPase signaling is implicated in numerous pathological conditions, such as cancer, inflammation, and cardiovascular disease. Consequently, small molecule inhibitors of these GTPases are valuable tools for both basic research and as potential therapeutic agents. This compound has emerged as a significant inhibitor of this family of proteins.[2][3]

Mechanism of Action

This compound functions by directly interfering with the binding of guanosine triphosphate (GTP) to Rho family GTPases.[2][3] This prevents the activation of the GTPase, thereby inhibiting its downstream signaling cascades. Kinetic studies have revealed that this compound decreases the maximum binding capacity (Bmax) of GTP to Cdc42, without altering the dissociation constant (Kd), suggesting a non-competitive mode of inhibition.[1]

Quantitative Data

The inhibitory activity of this compound against various GTPases has been quantified through in vitro assays. The half-maximal effective concentration (EC50) values are summarized in the table below.

| Target GTPase | EC50 (µM) | Assay Condition |

| Rac1 | 16 - 120 | 1mM EDTA |

| Cdc42 | 16 - 120 | 1mM EDTA |

| RhoA | 16 - 120 | 1mM MgCl2 |

| H-Ras | > 100 | 1mM EDTA |

| Rab2 | > 100 | 1mM EDTA |

| Rab7 | > 100 | 1mM EDTA |

Data sourced from Surviladze et al., J Biomol Screen, 2010.[1]

Role in Cell Signaling

This compound has been demonstrated to modulate several key cellular processes through its inhibition of Rho family GTPases.

Inhibition of EGF-Stimulated Rac1 Activation

Epidermal growth factor (EGF) is a potent activator of Rac1, a key regulator of cell migration and proliferation. This compound effectively inhibits the EGF-stimulated activation of Rac1 in Swiss 3T3 cells.[1][2] This inhibition disrupts the downstream signaling pathways that lead to cytoskeletal rearrangements and cell motility.

Modulation of Actin Rearrangement in Mast Cells

Rho family GTPases are central to the regulation of the actin cytoskeleton. In mast cells, this compound has been shown to modulate actin remodeling.[2][3] This effect is consistent with the inhibition of Rho, Rac, and Cdc42, which control the formation of stress fibers, lamellipodia, and filopodia, respectively.

Inhibition of Mast Cell Degranulation

This compound at a concentration of 10 µM inhibits ligand-stimulated degranulation in rat basophilic leukemia (RBL) cells, as measured by the release of β-hexosaminidase.[2][3] This suggests a role for Rho family GTPases in the signaling cascade leading to the exocytosis of secretory granules in mast cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Multiplex GTPase-GTP Binding Assay

This assay was used to determine the EC50 of this compound against a panel of GTPases.

-

Principle: GST-tagged GTPases are immobilized on glutathione-coated beads, each with a distinct fluorescent signature. The binding of a fluorescent GTP analog (BODIPY-FL-GTP) is measured by flow cytometry in the presence of varying concentrations of the inhibitor.

-

Protocol:

-

Couple individual GST-tagged GTPases (e.g., Rac1, Cdc42, RhoA, H-Ras, Rab2, Rab7) to spectrally distinct sets of glutathione-agarose beads.

-

Mix the bead sets.

-

Dispense the bead mixture into 384-well plates.

-

Add this compound at concentrations ranging from 0.1 to 100 µM.

-

Add 100 nM BODIPY-FL-GTP.

-

Incubate for 30 minutes at room temperature.

-

Analyze the fluorescence of each bead set using a flow cytometer.

-

Calculate the percent inhibition of GTP binding at each concentration and determine the EC50 value.

-

Rac1 Activation Assay

This assay measures the level of active, GTP-bound Rac1 in cells.

-

Principle: A pull-down assay using the p21-binding domain (PBD) of PAK1, which specifically binds to the GTP-bound form of Rac1. The amount of pulled-down Rac1 is quantified by Western blotting.

-

Protocol:

-

Culture Swiss 3T3 cells to 70-80% confluency.

-

Serum-starve the cells overnight.

-

Pre-treat the cells with 10 µM this compound or DMSO (vehicle control) for 30 minutes.

-

Stimulate the cells with 10 ng/mL EGF for 2 minutes.

-

Lyse the cells in a buffer containing protease inhibitors.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with GST-PAK-PBD beads for 1 hour at 4°C.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using an anti-Rac1 antibody.

-

Actin Cytoskeleton Staining

This method is used to visualize the effects of this compound on the actin cytoskeleton.

-

Principle: F-actin is stained with fluorescently-labeled phalloidin, and the cellular morphology is observed using confocal microscopy.

-

Protocol:

-

Culture RBL-2H3 mast cells on glass coverslips.

-

Treat the cells with 10 µM this compound or DMSO for 30 minutes.

-

Fix the cells with 4% paraformaldehyde in PBS for 10 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

-

Stain the F-actin with rhodamine-phalloidin for 20 minutes.

-

Mount the coverslips on microscope slides.

-

Image the cells using a confocal microscope.

-

β-Hexosaminidase Secretion Assay

This assay quantifies mast cell degranulation.

-

Principle: The amount of β-hexosaminidase released from stimulated RBL cells into the culture supernatant is measured using a colorimetric substrate.

-

Protocol:

-

Sensitize RBL-2H3 cells with anti-DNP IgE overnight.

-

Wash the cells to remove unbound IgE.

-

Pre-treat the cells with 10 µM this compound or DMSO for 30 minutes.

-

Stimulate the cells with DNP-BSA for 30 minutes.

-

Collect the supernatant.

-

Incubate the supernatant with p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) at 37°C.

-

Stop the reaction with a high pH buffer.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of β-hexosaminidase release relative to total cellular content (determined by lysing the cells with Triton X-100).

-

Conclusion

This compound is a valuable research tool for investigating the role of Rho family GTPases in various cellular processes. Its ability to selectively inhibit this class of signaling proteins provides a means to dissect their complex roles in health and disease. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of Rho GTPase-mediated cell signaling.

References

Preliminary Studies on MLS000532223: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS000532223 is a small molecule inhibitor of the Rho family of GTPases, which are critical regulators of a wide array of cellular processes. This document provides a comprehensive overview of the preliminary studies on this compound, including its mechanism of action, in vitro and cell-based activities, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the therapeutic potential of targeting Rho GTPase signaling.

Introduction

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches that control fundamental cellular functions such as cytoskeleton organization, cell motility, cell division, and gene expression.[1][2][3] Dysregulation of Rho GTPase signaling is implicated in numerous pathological conditions, including cancer, inflammation, and cardiovascular diseases, making them attractive targets for therapeutic intervention.[1][4] this compound has been identified as a high-affinity, selective inhibitor of this family of proteins.[5][6][7] This guide summarizes the existing data on this compound, providing a foundation for further investigation and development.

Mechanism of Action

This compound functions as a selective inhibitor of Rho family GTPases.[5][6][7] It prevents the binding of GTP to several members of this family, thereby locking them in an inactive, GDP-bound state.[5][8] Kinetic studies suggest that this compound is not a competitive inhibitor for the GTP binding site; its activity is not reversible, pointing towards a potential allosteric mechanism of action.[9]

Quantitative Data

The in vitro activity of this compound against various Rho family GTPases has been quantified, demonstrating a broad inhibitory profile within this family.

| Target GTPase | EC50 (µM) | Assay Type |

| Rho family GTPases | 16 - 120 | Cell-free GTP-binding assay |

| RhoA | 16 | Cell-free assay[6] |

| Cdc42 | ~2 (for similar inhibitor MLS000573151) | Cell-free assay[9] |

Table 1: In vitro inhibitory activity of this compound.

Biological Activity

This compound has demonstrated activity in various cell-based assays, confirming its ability to modulate Rho GTPase signaling in a cellular context.

| Cellular Process | Cell Line | Effect of this compound (10 µM) |

| EGF-stimulated Rac1 activation | Swiss 3T3 cells | Inhibition[5][9] |

| Actin rearrangement & cell morphology | Mast cells, Swiss 3T3 cells | Inhibition of lamellipodia, filopodia, and stress fiber formation[5][9] |

| Ligand-stimulated β-hexosaminidase secretion | RBL-2H3 cells | Inhibition[5][8] |

Table 2: Cell-based activity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Rho GTPase GTP-binding Assay (Cell-free)

This assay measures the ability of this compound to inhibit the binding of GTP to Rho family GTPases. A common method is a filter-binding assay or a GTPase-linked immunosorbent assay (G-LISA).[10][11]

Protocol Outline (G-LISA):

-

Plate Coating: A 96-well plate is coated with a Rho-GTP-binding protein.[10]

-

Lysate Preparation: Cell or tissue lysates containing the Rho GTPase of interest are prepared.

-

Incubation: Lysates are added to the coated wells in the presence of varying concentrations of this compound.

-

Binding: Active, GTP-bound RhoA in the lysate binds to the protein-coated wells, while inactive, GDP-bound RhoA is washed away.[10]

-

Detection: The bound, active RhoA is detected using a specific primary antibody followed by a chemiluminescent secondary antibody.[10]

-

Quantification: The degree of RhoA activation is determined by comparing the luminescence readings from treated versus untreated samples.

Rac1 Activation Assay (Pull-down Assay)

This assay is used to determine the levels of active, GTP-bound Rac1 in cells.[12][13][14]

Protocol Outline:

-

Cell Culture and Treatment: Swiss 3T3 cells are cultured to 80-90% confluence and may be serum-starved before stimulation with an activator like Epidermal Growth Factor (EGF).[13][15] Cells are pre-treated with this compound or a vehicle control.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease inhibitors.[13]

-

Pull-down: The cell lysates are incubated with agarose beads coupled to the p21-binding domain (PBD) of PAK1, which specifically binds to the active, GTP-bound form of Rac1.[12][13]

-

Washing: The beads are washed to remove non-specifically bound proteins.[13]

-

Elution and Western Blotting: The bound proteins are eluted from the beads using SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane. Active Rac1 levels are detected by Western blotting using an anti-Rac1 specific antibody.[13][16]

Actin Rearrangement Visualization

Changes in the actin cytoskeleton are visualized using fluorescence microscopy.[17][18]

Protocol Outline:

-

Cell Culture and Treatment: Mast cells or other suitable cell lines are cultured on coverslips and treated with this compound or a vehicle control prior to stimulation.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

-

Staining: F-actin is stained with fluorescently labeled phalloidin. The nucleus can be counterstained with DAPI.

-

Imaging: The coverslips are mounted on microscope slides and imaged using a fluorescence or confocal microscope to visualize changes in actin structures like lamellipodia, filopodia, and stress fibers.[17]

β-Hexosaminidase Secretion Assay

This assay measures the degranulation of mast cells by quantifying the release of the enzyme β-hexosaminidase.[19][20][21]

Protocol Outline:

-

Cell Culture and Sensitization: Rat basophilic leukemia (RBL-2H3) cells are cultured in 96-well plates and sensitized overnight with DNP-specific IgE.[19]

-

Treatment and Stimulation: Cells are washed and then pre-incubated with this compound or a vehicle control. Degranulation is then stimulated by adding DNP-BSA.[19]

-

Supernatant Collection: After incubation, the cell supernatant is collected.[19]

-

Enzymatic Reaction: The supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide.[19][20]

-

Quantification: The product of the enzymatic reaction is measured using a spectrophotometer (for PNAG) or a fluorometer (for 4-methylumbelliferyl).[19][20] The percentage of β-hexosaminidase release is calculated relative to the total amount present in lysed cells.

Signaling Pathways and Visualizations

This compound inhibits the Rho family of GTPases, which are central nodes in numerous signaling pathways. The following diagrams illustrate the general mechanism of Rho GTPase signaling and the points of intervention for inhibitors like this compound.

References

- 1. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 5. Transforming protein RhoA - Wikipedia [en.wikipedia.org]

- 6. Signaling Role of Cdc42 in Regulating Mammalian Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abeomics.com [abeomics.com]

- 8. Regulating Cdc42 and Its Signaling Pathways in Cancer: Small Molecules and MicroRNA as New Treatment Candidates [mdpi.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Detection of Small GTPase Prenylation and GTP Binding Using Membrane Fractionation and GTPase-linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Colorimetric RhoB GTPase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. abcam.com [abcam.com]

- 14. Evaluation of active Rac1 levels in cancer cells: A case of misleading conclusions from immunofluorescence analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of a Small GTPase Inhibitor using a High-Throughput Flow Cytometry Bead-Based Multiplex Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Active Rac1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 17. Impact of Actin Rearrangement and Degranulation on the Membrane Structure of Primary Mast Cells: A Combined Atomic Force and Laser Scanning Confocal Microscopy Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytoskeletal actin patterns shape mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]

- 20. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 21. abmgood.com [abmgood.com]

Methodological & Application